molecular formula C9H10N4 B6205255 5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine CAS No. 1177269-08-7

5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine

Cat. No.: B6205255
CAS No.: 1177269-08-7
M. Wt: 174.20 g/mol
InChI Key: VRLDNDUQXQYPLZ-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine, also known as 5-MIP, is an important organic compound that has been studied in recent years due to its unique properties. 5-MIP is a heterocyclic amine, which means it contains both nitrogen and carbon atoms in its structure. The compound has a wide range of applications in scientific research, including use as a laboratory reagent and as a synthetic intermediate in organic synthesis. 5-MIP is also used in drug discovery and development, as well as in the synthesis of various pharmaceuticals.

Scientific Research Applications

5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine is a versatile compound with a wide range of scientific research applications. It has been used as a reagent in a variety of organic synthesis reactions, such as the synthesis of pyridine derivatives and the synthesis of heterocyclic compounds. This compound has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug imatinib. In addition, this compound has been used in the synthesis of fluorescent probes for use in cell imaging and in the synthesis of fluorescent dyes for use in fluorescence microscopy.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine is not fully understood, but it is thought to act as an inhibitor of certain enzymes involved in the metabolism of drugs. It is believed that this compound binds to the active site of enzymes, blocking the binding of the drug and thus preventing its metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to have some anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the growth of certain cancer cell lines and to reduce inflammation in animal models. In addition, this compound has been shown to increase the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine is a useful compound for laboratory experiments due to its versatility and ease of synthesis. The compound is relatively stable and can be stored at room temperature. However, this compound is a volatile compound and should be handled with care in the laboratory. In addition, the compound is toxic and should be handled with appropriate safety precautions.

Future Directions

The potential applications of 5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine are vast, and there are many possible future directions for research. One possible direction is to explore the potential anti-cancer and anti-inflammatory properties of this compound. Additionally, further research could be done to investigate the mechanism of action of this compound and to develop more efficient methods of synthesis. Finally, this compound could be used as a starting material in the synthesis of new pharmaceuticals or other compounds of interest.

Synthesis Methods

5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine can be synthesized through a variety of methods, including the reaction of 1-methyl-1H-imidazole with pyridine in the presence of a strong base. This reaction yields a mixture of this compound and the isomeric 4-MIP. The desired this compound can then be isolated by column chromatography. Other methods of synthesis include the reaction of 1-methyl-1H-imidazole with 2-chloropyridine in the presence of a strong base, and the reaction of 1-methyl-1H-imidazole with 2-chloropyridine in the presence of a strong base in the presence of a Lewis acid.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine involves the reaction of 2-chloro-5-nitropyridine with 1-methyl-1H-imidazole in the presence of a reducing agent to form the intermediate 5-(1-methyl-1H-imidazol-5-yl)pyridin-2-ylamine. This intermediate is then further reacted with a suitable amine to yield the final product.", "Starting Materials": [ "2-chloro-5-nitropyridine", "1-methyl-1H-imidazole", "reducing agent", "suitable amine" ], "Reaction": [ "Step 1: 2-chloro-5-nitropyridine is reacted with 1-methyl-1H-imidazole in the presence of a reducing agent, such as palladium on carbon or iron powder, to form the intermediate 5-(2-chloro-5-nitropyridin-5-yl)imidazole.", "Step 2: The intermediate is then further reacted with a suitable amine, such as 2-aminopyridine, in the presence of a base, such as potassium carbonate, to yield the final product 5-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine." ] }

1177269-08-7

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-(3-methylimidazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C9H10N4/c1-13-6-11-5-8(13)7-2-3-9(10)12-4-7/h2-6H,1H3,(H2,10,12)

InChI Key

VRLDNDUQXQYPLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CN=C(C=C2)N

Purity

95

Origin of Product

United States

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